4-(Benzyloxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(Benzyloxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to an aniline core
Scientific Research Applications
4-(Benzyloxy)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with similar compounds like 4-(Trifluoromethyl)aniline Hydrochloride include skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-(benzyloxy)aniline, undergoes nitration to introduce a nitro group at the meta position relative to the benzyloxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow processes and the use of catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various alkylated or acylated aniline derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the benzyloxy group, resulting in different chemical and biological properties.
4-(Benzyloxy)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
3-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
4-(Benzyloxy)-3-(trifluoromethyl)aniline is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a broader range of chemical reactions and interactions, making this compound valuable in various research and industrial contexts.
Properties
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCQZNHBGUYCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568749 |
Source
|
Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70338-47-5 |
Source
|
Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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